2,5-Dichlorothiazole-4-carbonitrile
Overview
Description
2,5-Dichlorothiazole-4-carbonitrile is an organic compound with the molecular formula C₄Cl₂N₂S. It is a derivative of thiazole, characterized by the presence of two chlorine atoms and a nitrile group attached to the thiazole ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorothiazole-4-carbonitrile typically involves the chlorination of thiazole derivatives. One common method is the reaction of thiazole-4-carbonitrile with chlorine gas in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the thiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using thiazole-4-carbonitrile as the starting material. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorothiazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.
Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
- Substituted thiazole derivatives
- Amino-thiazole derivatives
- Thiazole sulfoxides and sulfones
Scientific Research Applications
2,5-Dichlorothiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichlorothiazole-4-carbonitrile is primarily based on its ability to interact with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 2,4-Dichlorothiazole-5-carbonitrile
- 2,5-Dichlorothiazole-4-carboxylic acid
- 2,5-Dichlorothiazole-4-methylamine
Comparison: 2,5-Dichlorothiazole-4-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 2,4-Dichlorothiazole-5-carbonitrile has a different substitution pattern, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2,5-dichloro-1,3-thiazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2S/c5-3-2(1-7)8-4(6)9-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJYKTMDZSUEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561634 | |
Record name | 2,5-Dichloro-1,3-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127426-26-0 | |
Record name | 2,5-Dichloro-4-thiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127426-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-1,3-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorothiazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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